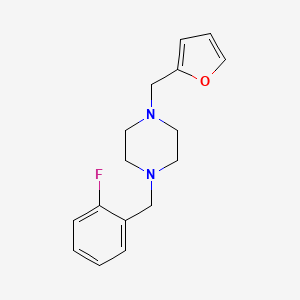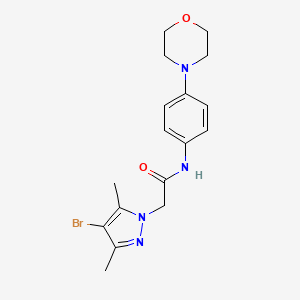
1-(2-chloro-4-fluorobenzyl)-4-(5-methyl-2-furoyl)piperazine
Overview
Description
1-(2-chloro-4-fluorobenzyl)-4-(5-methyl-2-furoyl)piperazine, also known as CFMP, is a novel compound with potential therapeutic applications. CFMP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
1-(2-chloro-4-fluorobenzyl)-4-(5-methyl-2-furoyl)piperazine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-(2-chloro-4-fluorobenzyl)-4-(5-methyl-2-furoyl)piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-(2-chloro-4-fluorobenzyl)-4-(5-methyl-2-furoyl)piperazine has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, 1-(2-chloro-4-fluorobenzyl)-4-(5-methyl-2-furoyl)piperazine has been studied for its potential as a neuroprotective agent and for its ability to improve cognitive function.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-4-(5-methyl-2-furoyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-(2-chloro-4-fluorobenzyl)-4-(5-methyl-2-furoyl)piperazine has been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are involved in cell growth and survival. 1-(2-chloro-4-fluorobenzyl)-4-(5-methyl-2-furoyl)piperazine has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis.
Biochemical and Physiological Effects:
1-(2-chloro-4-fluorobenzyl)-4-(5-methyl-2-furoyl)piperazine has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 1-(2-chloro-4-fluorobenzyl)-4-(5-methyl-2-furoyl)piperazine has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. 1-(2-chloro-4-fluorobenzyl)-4-(5-methyl-2-furoyl)piperazine has low toxicity and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
1-(2-chloro-4-fluorobenzyl)-4-(5-methyl-2-furoyl)piperazine has several advantages for lab experiments, including its low toxicity, high purity, and stability. 1-(2-chloro-4-fluorobenzyl)-4-(5-methyl-2-furoyl)piperazine can be easily synthesized using standard laboratory equipment and techniques. However, the limitations of 1-(2-chloro-4-fluorobenzyl)-4-(5-methyl-2-furoyl)piperazine include its limited solubility in water and its relatively high cost compared to other compounds.
Future Directions
There are several future directions for research related to 1-(2-chloro-4-fluorobenzyl)-4-(5-methyl-2-furoyl)piperazine. One area of research is the development of more efficient synthesis methods to improve the yield and purity of 1-(2-chloro-4-fluorobenzyl)-4-(5-methyl-2-furoyl)piperazine. Another area of research is the investigation of the mechanism of action of 1-(2-chloro-4-fluorobenzyl)-4-(5-methyl-2-furoyl)piperazine and its potential targets. Further studies are needed to determine the optimal dosage and administration route of 1-(2-chloro-4-fluorobenzyl)-4-(5-methyl-2-furoyl)piperazine in various disease models. Finally, the potential clinical applications of 1-(2-chloro-4-fluorobenzyl)-4-(5-methyl-2-furoyl)piperazine in humans need to be explored in clinical trials.
properties
IUPAC Name |
[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(5-methylfuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O2/c1-12-2-5-16(23-12)17(22)21-8-6-20(7-9-21)11-13-3-4-14(19)10-15(13)18/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBBQPCAWBCVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl](5-methylfuran-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4541616.png)
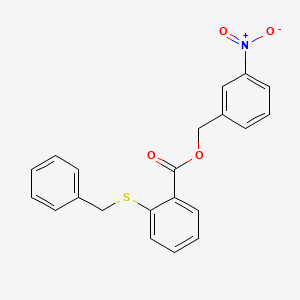
![N'-[(4-biphenylyloxy)acetyl]-2,4-dichlorobenzohydrazide](/img/structure/B4541625.png)
![8,9-dimethyl-2-(3-methylphenyl)-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4541631.png)
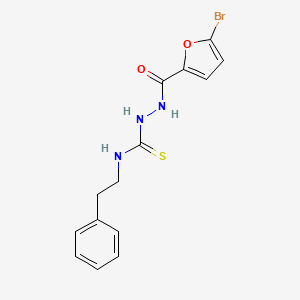
![N-(3-chloro-4-methoxyphenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4541637.png)
![2-[({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4541645.png)
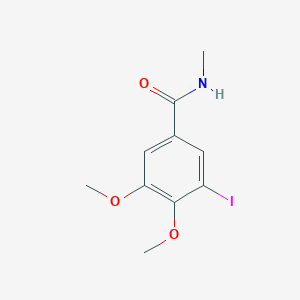
![3-methyl-N-(5-methyl-1H-pyrazol-3-yl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4541652.png)
![N-(4-chlorophenyl)-N'-[2-(diethylamino)ethyl]thiourea](/img/structure/B4541666.png)

